(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-fluoroaniline and malononitrile under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Cresol: A phenolic compound with a similar aromatic structure.
4-Iodobenzoic acid: A compound with a similar aromatic ring and functional groups.
Uniqueness
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-19-6-4-16(5-7-19)15-29-22-3-1-2-17(13-22)12-18(14-26)23(28)27-21-10-8-20(25)9-11-21/h1-13H,15H2,(H,27,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPWFFOKDSROIJ-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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